![molecular formula C9H7F3O3 B3015704 3-(1,1,2-Trifluoroethoxy)benzoic acid CAS No. 2490404-49-2](/img/structure/B3015704.png)
3-(1,1,2-Trifluoroethoxy)benzoic acid
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Overview
Description
Scientific Research Applications
Luminescent Properties of Lanthanide Coordination Compounds
Research by Sivakumar et al. (2010) investigated the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. They found that electron-releasing and electron-withdrawing substituents on the benzoic acid significantly influence the photophysical properties of these compounds.
Development of Novel Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes using benzoic acid derivatives for detecting reactive oxygen species (Setsukinai et al., 2003). These probes can selectively detect highly reactive species, making them useful tools in biological and chemical research.
Metal-Organic Frameworks for Photophysical Properties
A study by Yang et al. (2015) focused on the creation of inorganic–organic hybrid frameworks using tris(carboxymethoxy)benzoic acid. These frameworks demonstrated interesting photophysical properties, emitting strong blue light under UV light (Yang et al., 2015).
Complexation and Liquid Crystalline Properties
Research on polymerizable benzoic acid derivatives by Kishikawa et al. (2008) explored the formation of liquid-crystalline complexes and their potential applications in material science (Kishikawa et al., 2008).
Catalytic Applications in Organic Synthesis
A study by Wang et al. (2017) demonstrated the use of benzoic acid derivatives in a catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation was performed in water–acetonitrile (Wang et al., 2017).
Antibacterial Activity of Derivatives
Satpute et al. (2018) synthesized novel derivatives of 3-hydroxy benzoic acid and tested their potential antibacterial activity, contributing to the development of new drug candidates (Satpute et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor modulators . The trifluoroethoxy group may enhance the compound’s reactivity, selectivity, and stability .
Biochemical Pathways
Studies on similar compounds suggest potential involvement in various metabolic and signaling pathways .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can undergo extensive metabolism, potentially leading to changes in bioavailability .
Result of Action
Similar compounds can induce a range of effects, from enzyme inhibition to modulation of receptor activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1,1,2-Trifluoroethoxy)benzoic acid . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity .
properties
IUPAC Name |
3-(1,1,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRQWCKOLMVVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(CF)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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